molecular formula C16H28N4O2 B6975587 Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate

Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate

Cat. No.: B6975587
M. Wt: 308.42 g/mol
InChI Key: KTUHPRJYYUTJDF-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a dimethyl group, and a pyrazolyl-ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 2,2-dimethylpyrrolidine, the ring is constructed through cyclization reactions.

    Introduction of the Pyrazolyl-Ethylamino Group: This step involves the nucleophilic substitution of a halogenated ethylamine derivative with pyrazole.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tert-butyl ester, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 2,2-dimethyl-3-(2-imidazol-1-ylethylamino)pyrrolidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-15(2,3)22-14(21)20-11-7-13(16(20,4)5)17-9-12-19-10-6-8-18-19/h6,8,10,13,17H,7,9,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUHPRJYYUTJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)NCCN2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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